molecular formula C7H8N2O4 B160778 Ethyl orotate CAS No. 1747-53-1

Ethyl orotate

Cat. No. B160778
CAS RN: 1747-53-1
M. Wt: 184.15 g/mol
InChI Key: OQIITSDYUWKGGR-UHFFFAOYSA-N
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Description

Ethyl orotate is a compound with the molecular formula C7H8N2O4 . It is also known by other names such as Ethyl 2,6-dihydroxypyrimidine-4-carboxylate and Orotic acid ethyl ester .


Synthesis Analysis

Orotate (orotic acid) is a precursor in the biosynthesis of pyrimidines. In mammals, it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme .


Molecular Structure Analysis

The Ethyl orotate molecule contains a total of 21 bond(s). There are 13 non-H bond(s), 4 multiple bond(s), 3 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 1 urea (-thio) derivative(s), and 1 imide(s) (-thio) .


Chemical Reactions Analysis

Orotate (orotic acid) is well-known as a precursor in the biosynthesis of pyrimidines. In mammals, it is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase enzyme .


Physical And Chemical Properties Analysis

Ethyl orotate has a molecular weight of 184.15 g/mol . It has several computed properties such as XLogP3-AA of -0.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 3 .

Scientific Research Applications

Solubility and Thermodynamic Characterization

Research has explored the solubility and thermodynamic properties of orotic acid, a related compound to Ethyl Orotate, in various solvents. This study is significant as it helps in understanding the behavior of such compounds in different solvent environments, which is crucial for their application in scientific research and industrial processes (Wang et al., 2021).

Chemical Synthesis and Derivatives

Studies on 2,4-Dioxohexahydropyrimidine derivatives have shown methods for obtaining various derivatives of orotic acid. These findings are valuable for the development of new compounds and potential applications in fields like pharmaceuticals and materials science (Sniker, Stankevich, & Dubur, 1974).

Antiviral, Antibacterial, and Antitumor Activity

Research on the hydrazide and the ethyl ester of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)-orotic acid has demonstrated selective inhibition of DNA-containing viruses and the growth of specific bacteria in vitro. This research indicates potential applications of these compounds in developing new treatments for infectious diseases and cancer (Golovinsky et al., 1980).

Biomedical Applications

Orotic acid derivatives have been explored for their biomedical applications. For instance, their incorporation into polymer compositions for bone tissue joining and replacement has been studied, indicating potential for medical use in orthopedics and related fields (Rutskii et al., 1979).

Palladium and Platinum Compounds in Cancer Therapy

Studies have been conducted on the interaction of orotic acid derivatives with DNA in vitro using palladium and platinum compounds. These findings are significant for understanding the mechanisms of antitumoral activity and could contribute to the development of new cancer therapies (Butour et al., 1997).

Safety And Hazards

Ethyl orotate is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIITSDYUWKGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169890
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl orotate

CAS RN

1747-53-1
Record name Ethyl orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Orotic acid monohydrate (53.19 g, 0.306 mmol) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (46.51 g, 0.306 mmol) in dimethylformamide (85 ml). After stirring for 5 min., ethyl iodide (57.14 g, 0.366 mmol) was added to the solution and the mixture was heated at 60° C. for 5 hrs. Water (1 L) was added, and the resulting precipitate was collected by filtration, washed with water, and dried to give ethyl orotate (49.25 g, 88%).
Quantity
53.19 g
Type
reactant
Reaction Step One
Quantity
46.51 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
57.14 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
DG Crosby, RV Berthold - Journal of Medicinal Chemistry, 1963 - ACS Publications
… Likewise, syntheses of these substances from ethyl orotate were … sample preparedby reaction of 2-aminoethanol with ethyl orotate. Anal. Caled, for C7H9N304: C, 42.2; H, 4.6; X, 21.0. …
Number of citations: 7 pubs.acs.org
RH Wiley, AB Canon, KF Hussung - Journal of Medicinal …, 1963 - ACS Publications
… Likewise, syntheses of these substances from ethyl orotate were unsuccessful. Although fruitless efforts to prepare orotyl chloride (II) have been reported, 2 the compound was formed …
Number of citations: 6 pubs.acs.org
RK Ralph, G Shaw, RN Naylor - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… In preliminary experiments we could find no evidence of condensation between metal derivatives of ethyl orotate and 2 : 3 : 5-tri-Obenzoylribosyl chloride. …
Number of citations: 19 pubs.rsc.org
WV Curran, RB Angier - Tetrahedron Letters, 1963 - Elsevier
The synthesis of orotidine No. 8 of this nucleoside by conventional procedures was the finding that erotic acid, when treated with excess dimethyl sulfate in hot, alkaline solution, …
Number of citations: 4 www.sciencedirect.com
R Deghenghi, G Daneault - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… espect ethyl orotate only from the tram (fumaric) form of the intermediate hydantoic ester (ureidofumaric acid). For the same reason one could expect a cis-trans isomerization to occur …
Number of citations: 31 cdnsciencepub.com
JJ Fox, N Yung, I Wempen - Biochimica et Biophysica Acta, 1957 - Elsevier
… As with the methyl ester, short-time saponification of ethyl orotate with i N NaOH followed by acidification with mineral acid regenerates orotic acid. …
Number of citations: 46 www.sciencedirect.com
WV Curran, RB Angier - The Journal of Organic Chemistry, 1966 - ACS Publications
Orotidine (X) and its isomer, 3-/3-D-ribofuranosylorotic acid (XI), have been synthesized by the reaction between 2, 3, 5-tri-O-benzoyl-D-ribofuranosy 1 chloride and the mercury …
Number of citations: 36 pubs.acs.org
B Das, NG Kundu - Synthetic Communications, 1988 - Taylor & Francis
… Ethyl-5-iodoorotate was also synthesized by method A from ethyl orotate (200 mg, 1.09 mml) and iodine monochloride (400mg 2.46 mml) by refluxing in methanol (8 ml) for 5.5 hr. Yield …
Number of citations: 37 www.tandfonline.com
TQ Froes, LCC Zapata, JS Akamine… - Current Topics in …, 2021 - ingentaconnect.com
Background: Dihydroorotate dehydrogenase (DHODH) has long been recognized as an important drug target for proliferative and parasitic diseases, including compounds that exhibit …
Number of citations: 4 www.ingentaconnect.com
RN Warrener, EN Cain - Australian Journal of Chemistry, 1971 - CSIRO Publishing
A versatile route to the synthesis of iV1-substituted orotic or 2-thioorotic acids is described. The method involves three st>eps: (i) Preparation of 6-hydroxy- methyl-2-thio-1,3-thiazine (24)…
Number of citations: 23 www.publish.csiro.au

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